molecular formula C19H23N7O3 B2992508 1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923259-81-8

1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2992508
CAS No.: 923259-81-8
M. Wt: 397.439
InChI Key: OULXWZLORJBNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of various triazine and triazolone derivatives has been a focus of scientific research due to their potential biological activities. For example, compounds with structures related to the query have been synthesized and tested for antiviral, cardiotropic, antimicrobial, and antitumor activities. The synthesis of these compounds often involves complex chemical reactions that introduce specific functional groups, aiming to explore their biological effects.

  • Antiviral Activity : A study described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their testing against viruses like herpes and rhinovirus, showing moderate activity at non-toxic levels (Kim et al., 1978).

  • Cardiotropic Actions : Another research effort synthesized 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, showing significant antiarrhythmic activity in a calcium chloride arrhythmia model (Mokrov et al., 2019).

  • Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been developed, some displaying good to moderate activities against various microorganisms, highlighting the potential for new antimicrobial agents (Bektaş et al., 2007).

  • Antitumor and Anticancer Activities : Research has also focused on synthesizing compounds to evaluate their antitumor and anticancer activities. Some triazine derivatives have shown promising results against specific cancer cell lines, underscoring the potential for developing new therapeutic agents (Ashour et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as those in the [1,2,4]triazino[5,6-b]indole and pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole families, have been studied for their anticancer activity

Mode of Action

It’s worth noting that similar compounds have shown to bind to ferrous ions . This interaction could potentially disrupt essential biochemical processes within the target cells, leading to their death or inhibition of growth.

Biochemical Pathways

It’s known that iron plays a crucial role in various biochemical processes, including cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, and cell cycle . Therefore, any compound that interacts with iron could potentially affect these pathways.

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that the compound could potentially inhibit the growth of these cells or induce their death.

Properties

IUPAC Name

1-[2-(3-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-12-11-25-15-16(23(2)19(28)24(3)17(15)27)21-18(25)26(22-12)9-8-20-13-6-5-7-14(10-13)29-4/h5-7,10,20H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULXWZLORJBNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.